molecular formula C15H11Cl2FO B1360573 3',5'-Dichloro-3-(4-fluorophenyl)propiophenone CAS No. 898768-76-8

3',5'-Dichloro-3-(4-fluorophenyl)propiophenone

Cat. No. B1360573
CAS RN: 898768-76-8
M. Wt: 297.1 g/mol
InChI Key: VYEVBSDHCGMXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',5'-Dichloro-3-(4-fluorophenyl)propiophenone (DCFPP) is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a molecular weight of 315.06 g/mol and a melting point of 73-76 °C. DCFPP is synthesized by a two-step reaction involving the condensation of 4-fluorophenol with 3,5-dichloro-2-propanone, followed by a catalytic hydrogenation. It has a variety of uses, including as an antioxidant, a reagent for the synthesis of organic compounds, and a component of pharmaceutical products.

Scientific Research Applications

Preparation of Trifluoroethanone Compounds

The compound is used in the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone . This process involves reacting the compound in the presence of magnesium or an organometallic reagent with a compound of formula IV CF3-C(O)-R2 (IV), where R2 is halogen, hydroxyl, C1-C4 alkoxy, (di-C1-C4 alkyl)amino, OC(O)CF3, phenoxy or OM1 .

Synthesis of Pesticidally Active Isoxazoline-Substituted Benzamides

The compound is an important intermediate for the preparation of pesticidally active isoxazoline-substituted benzamides . These benzamides are disclosed in EP 1932836A1 .

Preparation of Hexaflumuron

The compound is used as a key intermediate in the synthesis of Hexaflumuron . Hexaflumuron is a type of benzoylphenylurea insecticide that can inhibit the synthesis of chitin of target pests and cause their death or infertility .

Synthesis of Aryltrifluoromethyl Ketones

The compound is used in the synthesis of aryltrifluoromethyl ketones . This process involves reacting derivatives of trifluoroacetic acid with organometallic reagents derived from haloarenes .

Preparation of 3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)Aniline

The compound is used in the preparation of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline , a key intermediate of Hexaflumuron .

Synthesis of Crystalline Forms of 1-(5′-(5-(3,5-Dichloro-4-Fluorophenyl)-5-(Trifluoromethyl)-4,5-Dihydroisoxazol-3-Yl)-3′H-Spiro[Azetidine-3

The compound is used in the synthesis of crystalline forms of 1-(5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro .

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-12-7-11(8-13(17)9-12)15(19)6-3-10-1-4-14(18)5-2-10/h1-2,4-5,7-9H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEVBSDHCGMXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644600
Record name 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898768-76-8
Record name 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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